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molecular formula C11H14N2 B8684792 4-(3-aminobutyl)benzonitrile CAS No. 74697-69-1

4-(3-aminobutyl)benzonitrile

Cat. No. B8684792
M. Wt: 174.24 g/mol
InChI Key: DSXBESAQISJNCZ-UHFFFAOYSA-N
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Patent
US04210653

Procedure details

Using the procedure of Example 3 (a) with 4-(4-cyanophenyl)-2-butanone in place of 4-(4-chlorophenyl)-2-butanone, distillation under reduced pressure gave 1-methyl-3-(4-cyanophenyl)propylamine (b.p. 106°-112°/0.2 mm).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:12])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8](Cl)=[CH:7][CH:6]=1.[C:13](C1C=CC(CCC(=O)C)=CC=1)#[N:14]>>[CH3:1][CH:2]([NH2:12])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:13]#[N:14])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC1=CC=C(C=C1)Cl)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
in place of 4-(4-chlorophenyl)-2-butanone, distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CCC1=CC=C(C=C1)C#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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